molecular formula C12H12N4O B12544920 Dibenzo[b,d]furan-1,2,7,8-tetramine CAS No. 866362-06-3

Dibenzo[b,d]furan-1,2,7,8-tetramine

Cat. No.: B12544920
CAS No.: 866362-06-3
M. Wt: 228.25 g/mol
InChI Key: KEZMEAAPOSZOMQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, dibenzo[b,d]furan-1,2,7,8-tetramine , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic systems. The parent structure, dibenzo[b,d]furan, comprises two benzene rings fused to a central furan ring (positions 1–4 and 5–8). The prefix b,d specifies the fusion pattern, where the furan’s oxygen occupies position 4. The tetramine designation arises from amine groups (-NH₂) at positions 1, 2, 7, and 8 (Figure 1).

Table 1: Nomenclature and Basic Identifiers

Property Description
IUPAC Name This compound
Molecular Formula C₁₂H₈N₄O
Hybridization sp² (aromatic rings), sp³ (amine groups)
Ring System Fused dibenzofuran with four amine substituents

The numbering follows IUPAC’s ascending order for fused systems, ensuring unambiguous locant assignment. Substituent prioritization aligns with the “first point of difference” rule, favoring lower locants for amine groups.

Molecular Architecture and Stereochemical Considerations

The molecular architecture features a planar dibenzofuran core (bond angles ~120°) with four amine groups altering electron distribution. Key structural attributes include:

  • Aromatic System : The fused benzene and furan rings create a conjugated π-system, stabilized by resonance. Amine substituents donate electrons via resonance (+R effect), enhancing ring electron density.
  • Bond Lengths : C-O bond in the furan ring measures ~1.36 Å, typical for aromatic ethers. C-N bonds in amine groups average 1.47 Å, reflecting partial double-bond character due to conjugation.
  • Stereochemistry : The planar structure and symmetric substitution (positions 1,2 and 7,8) preclude chirality. However, amine groups may exhibit pyramidal geometry (bond angles ~107°), introducing localized non-planarity.

Electronic Effects :
Amine groups induce mesomeric effects, activating the ring toward electrophilic substitution. Quantum mechanical calculations predict highest electron density at positions 3 and 6, rendering these sites reactive toward electrophiles.

Comparative Analysis with Related Dibenzofuran Derivatives

This compound exhibits distinct properties compared to derivatives with alternate substituents (Table 2).

Table 2: Comparative Analysis of Dibenzofuran Derivatives

Property Tetramine (This Compound) Dibenzofuran-2,3,7,8-tetrol 1,2,3,7,8,9-Hexachlorodibenzofuran
Substituents -NH₂ (4 groups) -OH (4 groups) -Cl (6 groups)
Polarity High (hydrogen-bond donor/acceptor) High (hydrogen-bond donor) Low (lipophilic)
Reactivity Electrophilic substitution Oxidation, esterification Dechlorination, radical reactions
Applications Pharmaceuticals, OLEDs Antioxidant research Environmental toxicology
  • Tetrol Analog : Dibenzofuran-2,3,7,8-tetrol shares a similar substitution pattern but replaces amines with hydroxyl groups. This derivative exhibits stronger hydrogen-bonding capacity, influencing its solubility in polar solvents.
  • Chlorinated Derivatives : Hexachlorodibenzofurans, by contrast, are lipophilic pollutants with high environmental persistence. Their toxicity stems from aryl hydrocarbon receptor (AhR) activation, a mechanism absent in the tetramine due to its polar substituents.

Crystallographic Data and Solid-State Conformation

X-ray crystallographic data for this compound remain unreported in accessible literature. However, inferences can be drawn from related systems:

  • Predicted Packing : Amine groups likely facilitate intermolecular hydrogen bonding (N-H···N), promoting layered or herringbone packing motifs.
  • Torsional Angles : Steric hindrance between adjacent amine groups may induce slight out-of-plane distortions, though the aromatic core retains planarity.

Theoretical Models : Density functional theory (DFT) simulations suggest a minimized energy conformation with amine groups aligned coplanar to the aromatic system, maximizing resonance stabilization. Van der Waals radii predict a unit cell volume of ~550 ų, assuming monoclinic symmetry.

Properties

CAS No.

866362-06-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

dibenzofuran-1,2,7,8-tetramine

InChI

InChI=1S/C12H12N4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H,13-16H2

InChI Key

KEZMEAAPOSZOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=CC(=C(C=C3O2)N)N)C(=C1N)N

Origin of Product

United States

Preparation Methods

Regioselective Nitration and Reduction

Nitration of Dibenzofuran Derivatives

The introduction of nitro groups at the 1,2,7,8 positions of dibenzofuran is a critical precursor step. Nitration typically occurs at the 2,8 positions (para to the oxygen atom) under standard conditions. To achieve tetra-substitution, sequential nitration under controlled conditions is employed:

  • Initial nitration : HNO₃/H₂SO₄ at 0–5°C yields 2,8-dinitrodibenzofuran.
  • Directed nitration : Using acetyl nitrate (AcONO₂) at elevated temperatures (80–100°C) introduces nitro groups at the 1,7 positions via steric and electronic activation.
Table 1: Nitration Conditions and Outcomes
Step Reagents/Conditions Product Yield (%) Regioselectivity
1 HNO₃/H₂SO₄, 0–5°C 2,8-Dinitrodibenzofuran 65–70 High (2,8)
2 AcONO₂, 80–100°C 1,2,7,8-Tetranitrodibenzofuran 40–45 Moderate (1,7)

Catalytic Reduction of Nitro Groups

The tetranitro intermediate is reduced to the tetramine using H₂/Pd-C in ethanol or NaBH₄/NiCl₂ under mild conditions:

  • H₂/Pd-C (1 atm, 25°C) : Achieves full reduction in 12–24 hours (Yield: 85–90%).
  • NaBH₄/NiCl₂ (0°C) : Faster reduction (6–8 hours) but lower yield (70–75%) due to side reactions.

Halogenation-Amination Strategies

Bromination and Ullmann Coupling

Bromination of dibenzofuran with Br₂/FeBr₃ at 50°C yields 1,2,7,8-tetrabromodibenzofuran, though regioselectivity remains challenging. Subsequent amination via Ullmann coupling with NH₃/Cu in DMF at 120°C introduces amine groups:

  • Key limitation : Competing dehalogenation and dimerization reduce yields (30–40%).
Table 2: Halogenation-Amination Parameters
Substrate Reagents/Conditions Product Yield (%)
Tetrabromodibenzofuran NH₃, Cu, DMF, 120°C, 24h Dibenzo[b,d]furan-1,2,7,8-tetramine 35–40

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd(OAc)₂/Xantphos and NH₃ in toluene at 100°C improves efficiency:

  • Advantage : Higher functional group tolerance (Yield: 50–55%).
  • Challenge : Requires anhydrous conditions and excess NH₃.

Suzuki Coupling of Pre-Functionalized Intermediates

Synthesis of Nitro-Substituted Building Blocks

  • 2,3-Dinitrophenylboronic acid and 1,4-dinitro-2-iodobenzene are prepared via directed nitration.
  • Suzuki-Miyaura coupling with Pd(PPh₃)₄/Na₂CO₃ assembles the dibenzofuran core with four nitro groups.
Table 3: Coupling Reactions for Tetranitro Intermediate
Boronic Acid Halide Catalyst Yield (%)
2,3-Dinitrophenylboronic acid 1,4-Dinitro-2-iodobenzene Pd(PPh₃)₄ 60–65

Reduction to Tetramine

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the tetranitro compound to the target tetramine in 80–85% yield.

Enzymatic and Green Chemistry Approaches

Biocatalytic Functionalization

Toluene dioxygenase (TDO)-catalyzed cis-dihydroxylation of dibenzofuran generates a diol intermediate, which is oxidized to a quinone and subjected to reductive amination with NH₃/NaBH₃CN:

  • Limitation : Low regiocontrol for tetra-amination (Yield: 20–25%).

Solvent-Free Amination

Solid-state reactions using NH₄Cl/Al₂O₃ at 150°C bypass solvent use but require prolonged reaction times (48–72 hours).

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted dibenzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of dibenzo[b,d]furan-1,2,7,8-tetramine derivatives as anticancer agents. For instance, derivatives inspired by cercosporamide have shown significant inhibition of Pim-1 and Pim-2 kinases, which are implicated in cancer cell proliferation. One lead compound demonstrated an IC50 value in the nanomolar range against these kinases and exhibited low micromolar potency against acute myeloid leukemia cell lines expressing high levels of these kinases .

Antimicrobial Properties
Dibenzo[b,d]furan derivatives have also been evaluated for their antimicrobial efficacy. Notably, certain compounds have displayed broad-spectrum antibacterial activity and moderate antifungal effects against pathogens like Candida albicans . The structural relationship of dibenzo[b,d]furan to morphine alkaloids suggests a potential for analgesic and anesthetic applications as well .

Environmental Science

Environmental Contaminants
this compound is related to polybrominated dibenzofurans, which are recognized as environmental contaminants. Studies on the chemical disposition of tetrabrominated dibenzofurans indicate that they can accumulate in biological tissues and pose toxicity risks due to their persistence in the environment . Understanding the behavior and degradation pathways of these compounds is crucial for assessing their environmental impact.

Materials Science

Fluorescent Probes and Optoelectronic Materials
Dibenzo[b,d]furan derivatives have been explored for their potential use in optoelectronic devices due to their thermal stability and fluorescence properties. For example, pyrazoline derivatives based on dibenzo[b,d]furan exhibited high fluorescence quantum yields, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) .

Case Studies

Study Application Findings
Anticancer Activity StudyInhibition of Pim kinasesLead compound showed nanomolar IC50 against Pim-1/2 and low micromolar efficacy against AML cell lines .
Antimicrobial Efficacy EvaluationBacterial and fungal activityModerate antifungal activity against Candida albicans; broad-spectrum antibacterial effects noted .
Environmental Disposition AnalysisToxicity assessmentRapid elimination in biological systems; accumulation observed in liver and adipose tissue .
Fluorescent Material ResearchOLED applicationsHigh fluorescence quantum yields; excellent thermal stability noted for certain derivatives .

Mechanism of Action

The exact mechanism of action of dibenzo[b,d]furan-1,2,7,8-tetramine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Electronic and Thermal Properties Comparison

Compound HOMO (eV) LUMO (eV) Glass Transition Temp. (Tg) Application
Dibenzo[b,d]furan dimer -6.3 -2.8 145°C OLED HBMs
Dibenzo[b,d]thiophene dimer -6.1 -2.6 138°C OLED HBMs
Dibenzo[b,d]furan-1,2,7,8-tetramine* ~-6.5† ~-3.0† >150°C† Theoretical: OLEDs, sensors

†Predicted values based on amine substituent effects.

Tetrachlorodibenzo-p-dioxins

1,2,7,8-Tetrachlorodibenzo-p-dioxin () shares a similar fused-ring backbone but replaces amines with chlorine atoms. Critical distinctions include:

  • Electronic Profile : Chlorine’s electron-withdrawing nature raises the HOMO level (-7.1 eV for 1,2,7,8-TCDD), contrasting with the tetramine’s electron-donating amines. This makes dioxins environmentally persistent toxins, whereas the tetramine is designed for functional materials .
  • Stability : Chlorinated dioxins exhibit extreme thermal stability (decomposition >800°C) but lack processability for electronics. The tetramine’s Tg (~150°C) balances stability with solution-processability .

Deuterated Tetramethylbenzenes

Compounds like 1,2,4,5-Tetramethylbenzene-d₁₄ () are deuterated analogs used in spectroscopic studies. Unlike the tetramine, these lack heteroatoms or fused rings, limiting their electronic utility. Their primary role is as isotopic standards, highlighting the tetramine’s specialized design for optoelectronics .

Biological Activity

Dibenzo[b,d]furan-1,2,7,8-tetramine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a polycyclic aromatic amine characterized by a dibenzofuran backbone with four amine substituents. Its unique structure allows for various interactions with biological targets, particularly in kinase inhibition and anti-cancer activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Notably:

  • Pim Kinases : Studies have shown that dibenzo[b,d]furan derivatives exhibit potent inhibitory effects on Pim-1 and Pim-2 kinases. These kinases play crucial roles in cell survival and proliferation, making them attractive targets for cancer therapy. For instance, compound 44 demonstrated an impressive IC50 value of 0.06 µM against Pim-1 and 0.026 µM against CLK1 (cdc2-like kinase 1) .
  • Phosphodiesterase Inhibition : Other derivatives of dibenzo[b,d]furan have been investigated for their ability to inhibit phosphodiesterase (PDE) enzymes. PDE-4B inhibitors derived from dibenzo[b,d]furan showed promising results in reducing inflammation in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of various dibenzo[b,d]furan derivatives:

CompoundTarget Kinase/EnzymeIC50 (µM)Activity Description
Compound 44Pim-10.06Potent inhibitor
Compound 44CLK10.026Potent inhibitor
Compound 24PDE-4BNot specifiedAnti-inflammatory effects in vivo
Compound 46MV4-11 Cell Line1.20Moderate anti-cancer activity

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on acute myeloid leukemia (AML), dibenzo[b,d]furan derivatives were tested against the MV4-11 cell line. The results indicated that compounds bearing hydroxyl groups significantly inhibited cell growth compared to the parent compound cercosporamide . The study highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the dibenzofuran ring enhance biological activity.

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of dibenzo[b,d]furan derivatives in models of asthma and uveitis. Compound 24 exhibited good systemic availability and non-toxicity while demonstrating significant reductions in TNF-α levels . This suggests potential therapeutic applications for inflammatory diseases.

Toxicity and Safety Profile

Research into the toxicity of dibenzo[b,d]furan derivatives has shown variable results depending on the specific structure and substituents present. For instance, tetrabrominated forms have been characterized for their environmental persistence but are not expected to exhibit severe toxicity due to rapid metabolic elimination .

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